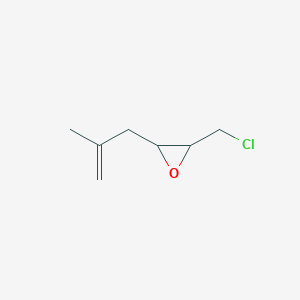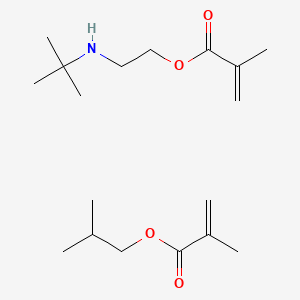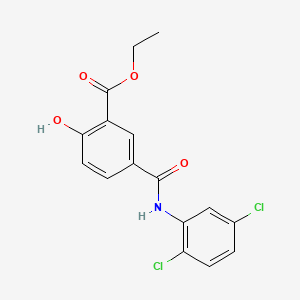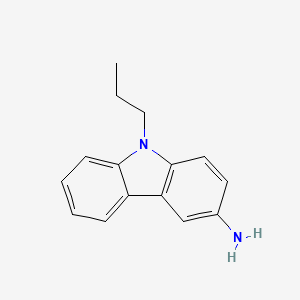
9-Propyl-9h-carbazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Propyl-9h-carbazol-3-amine is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their photochemical stability, thermal stability, and good hole-transporting abilities. These properties make them valuable in various scientific and industrial applications, including optoelectronics and organic semiconductors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Propyl-9h-carbazol-3-amine typically involves the functionalization of the carbazole core. One common method is the alkylation of carbazole at the nitrogen atom followed by amination at the 3-position. The reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods: Industrial production methods for carbazole derivatives, including this compound, often involve large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The processes are optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Propyl-9h-carbazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbazole-3-carboxylic acid, while reduction can yield 9-propyl-9h-carbazole .
Applications De Recherche Scientifique
9-Propyl-9h-carbazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photochemical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism by which 9-Propyl-9h-carbazol-3-amine exerts its effects involves its interaction with molecular targets and pathways. For instance, in optoelectronic applications, the compound’s ability to transport holes (positive charge carriers) is crucial. This is facilitated by the conjugated π-electron system of the carbazole core, which allows for efficient charge transport .
Comparaison Avec Des Composés Similaires
- 9-Ethyl-9h-carbazol-3-amine
- 9-Methyl-9h-carbazol-3-amine
- 9-Butyl-9h-carbazol-3-amine
Comparison: 9-Propyl-9h-carbazol-3-amine is unique due to its specific alkyl chain length, which can influence its physical and chemical properties. For example, the propyl group provides a balance between solubility and stability, making it suitable for various applications compared to its shorter (methyl, ethyl) or longer (butyl) alkyl chain counterparts .
Propriétés
Numéro CAS |
51560-53-3 |
|---|---|
Formule moléculaire |
C15H16N2 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
9-propylcarbazol-3-amine |
InChI |
InChI=1S/C15H16N2/c1-2-9-17-14-6-4-3-5-12(14)13-10-11(16)7-8-15(13)17/h3-8,10H,2,9,16H2,1H3 |
Clé InChI |
QCRRYSJADIODGZ-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C2=C(C=C(C=C2)N)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



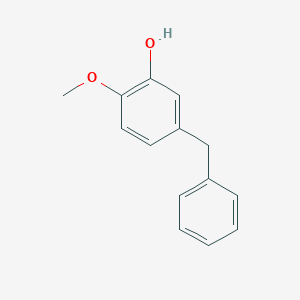
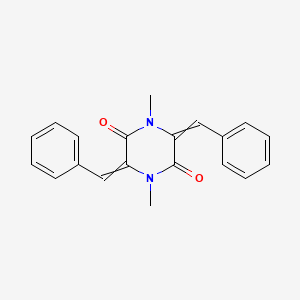


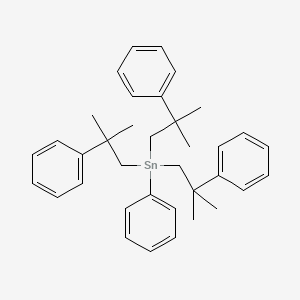
![2-[(2-Benzylphenoxy)methyl]morpholine](/img/structure/B14661031.png)
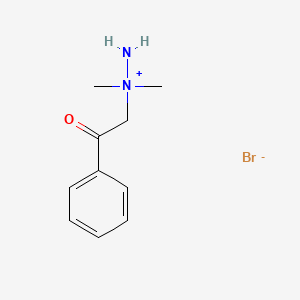


![Phenol, 2-[(dimethylamino)methyl]-4-nonyl-](/img/structure/B14661055.png)
